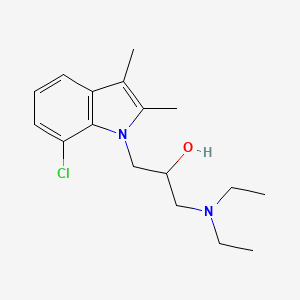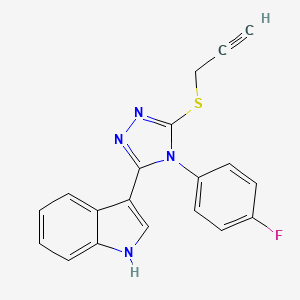
3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazolopyridine family of molecules and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Properties
A study by Baytas, Kapçak, Çoban, and Özbilge (2012) synthesized derivatives containing 1,2,4-triazole moiety, evaluating their antioxidant and antimicrobial properties. The compounds demonstrated significant in vitro scavenging of DPPH and superoxide radicals, as well as lipid peroxidation inhibition effects. Some derivatives also exhibited slight antimicrobial activity against various microorganisms, highlighting their potential as antimicrobial agents (Baytas et al., 2012).
α₁-Adrenoceptor Ligands
Jørgensen et al. (2013) discovered that certain analogs of the antipsychotic drug sertindole, including derivatives of 1H-indole, function as high affinity α₁-adrenoceptor ligands. These compounds exhibit selective antagonistic properties towards α₁-adrenoceptors, suggesting their potential application in the treatment of conditions like hypertension (Jørgensen et al., 2013).
Antimicrobial Screening of Novel 1,2,3-Triazoles
Rezki et al. (2017) focused on the synthesis and antimicrobial screening of novel 1,2,3-triazoles. The synthesized compounds, including those with fluorinated 1,2,4-triazole moieties, displayed promising antimicrobial activity against a range of bacteria and fungi (Rezki et al., 2017).
Tyrosinase Inhibitory Activity
A 2022 study by Hassan et al. investigated a series of 1,2,4-triazole based compounds for their inhibitory activity against mushroom tyrosinase. Among these, one compound demonstrated notable inhibitory activity, suggesting potential applications in melanogenesis-related conditions (Hassan et al., 2022).
Selective Alpha(1) Adrenoceptor Antagonists
Balle et al. (2003) described a new class of 5-heteroaryl-substituted 1H-indoles as selective alpha(1) adrenoceptor antagonists. These compounds, derived from antipsychotic sertindole, showed high affinity for alpha(1) adrenoceptors, indicating their potential application in conditions like hypertension and benign prostatic hyperplasia (Balle et al., 2003).
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h1,3-10,12,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYGLIYKGPZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)
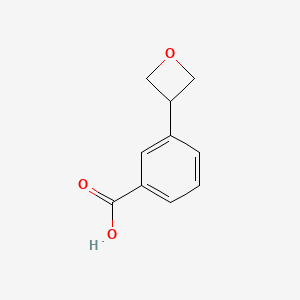
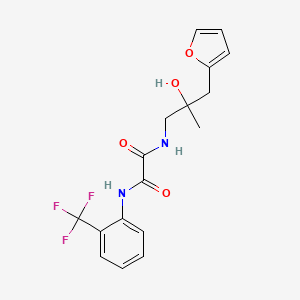
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
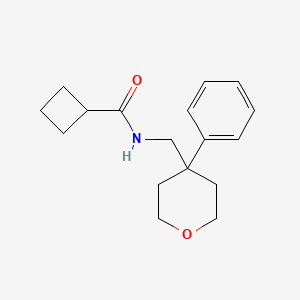
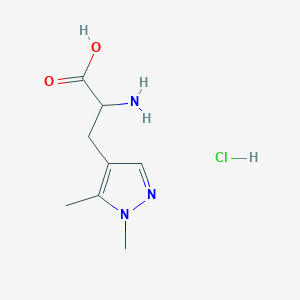
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)
![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)
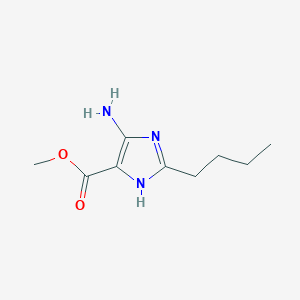
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)
